Product packaging for Geranyl propionate(Cat. No.:CAS No. 27751-90-2)

Geranyl propionate

Cat. No.: B1618796
CAS No.: 27751-90-2
M. Wt: 210.31 g/mol
InChI Key: BYCHQEILESTMQU-UHFFFAOYSA-N
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Description

Overview and Structural Context of Geranyl Propionate (B1217596)

Geranyl propionate, systematically named (2E)-3,7-dimethylocta-2,6-dien-1-yl propanoate, is an organic compound classified as a monoterpenoid ester. nist.govfoodb.ca It is formed through the esterification of geraniol (B1671447), an acyclic monoterpene alcohol, and propanoic acid. scentree.coontosight.ai This structure, featuring a ten-carbon geranyl backbone with two double bonds linked to a propionate group, is fundamental to its chemical behavior and physical properties. ontosight.ai

The molecular formula for this compound is C₁₃H₂₂O₂. nist.govscbt.com Its molecular weight is approximately 210.32 g/mol . ontosight.aiscentree.co At room temperature, it exists as a colorless to light yellow liquid. solubilityofthings.com It is characterized by a sweet, fruity, and rosy aroma, sometimes with hints of grape. iff.com

Due to its structure, which includes both hydrocarbon chains and a functional ester group, this compound has relatively low polarity. solubilityofthings.com This results in limited solubility in water but good solubility in organic solvents such as ethanol, hexane, diethyl ether, and benzene. solubilityofthings.comcdhfinechemical.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₂O₂ nist.govscbt.com
Molecular Weight ~210.32 g/mol ontosight.aiscentree.co
Appearance Colorless to light yellow liquid solubilityofthings.com
Odor Sweet, fruity, rosy, with grape undertones iff.com
Boiling Point 252-253 °C scentree.costenutz.eu
Flash Point 113 °C scentree.co
Vapor Pressure 0.005782 mm Hg @ 23°C iff.com
Solubility Soluble in organic solvents; limited in water solubilityofthings.comcdhfinechemical.com

This compound is a naturally occurring compound found in the essential oils of various plants, including geranium (Pelargonium graveolens and Pelargonium roseum) and verbena. scentree.coscentree.corjor.ro It is also found in Humulus lupulus (hops) and Achillea nobilis. nih.govnih.gov While it can be extracted from these natural sources, the synthetic version is more commonly used, particularly in the fragrance industry. scentree.co The synthesis is typically achieved through the esterification of geraniol with propanoic acid, often catalyzed by an acid like sulfuric acid or by enzymes such as lipase (B570770). scentree.coresearchgate.net

The compound has isomers, which are molecules with the same chemical formula but different structural arrangements. Neryl propionate is a diastereoisomer of this compound, synthesized from nerol, and has a greener, more jam-like scent. scentree.co Lyral®, on the other hand, is a constitutional isomer with a less rosy but still floral aroma. scentree.co

Research Significance and Interdisciplinary Relevance

The unique properties of this compound have made it a subject of interest across multiple scientific disciplines. Its pleasant fragrance has led to its widespread use in the fragrance and cosmetics industries. ontosight.aisolubilityofthings.com It is a component in perfumes, creams, and lotions. ontosight.ai In the food industry, it is sometimes used as a flavoring agent. ontosight.ai

Beyond its commercial applications, this compound and its parent compound, geraniol, are subjects of ongoing research for their potential biological activities. solubilityofthings.com Studies have explored the potential of geraniol and its esters in various fields, including their roles as antimicrobial and anti-inflammatory agents. researchgate.net The enzymatic synthesis of this compound is also an active area of research, with studies focusing on optimizing reaction conditions using biocatalysts like lipase to develop more environmentally friendly production methods. researchgate.nettandfonline.com

The interdisciplinary relevance of this compound is evident in phytochemical studies that analyze the composition of essential oils. rjor.roacgpubs.org For instance, research on geranium oil investigates the ratios of compounds like geraniol and citronellol (B86348), which can influence the oil's quality and potential applications. acgpubs.org Furthermore, the compound serves as a model in studies of chemical kinetics and reaction optimization. researchgate.net Its presence in various plant species also makes it relevant to chemotaxonomy, the classification of plants based on their chemical constituents. unipa.it

Scope and Guiding Principles of the Academic Research Outline

This article is strictly focused on the chemical compound this compound. The content is structured to provide a detailed and scientifically accurate overview based on the following principles:

Focused Inquiry: The discussion is confined to the chemical and structural properties of this compound, its significance in research, and its interdisciplinary relevance.

Exclusion of Extraneous Information: To maintain a clear focus, this article does not include information on dosage, administration, safety profiles, or adverse effects.

Data-Driven Content: The information presented is supported by research findings and includes detailed data where appropriate.

Adherence to Outline: The content strictly follows the provided outline, ensuring a structured and coherent presentation of information.

The aim is to provide a professional and authoritative resource for those seeking specific scientific information about this compound within the defined scope.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O2 B1618796 Geranyl propionate CAS No. 27751-90-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27751-90-2

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

3,7-dimethylocta-2,6-dienyl propanoate

InChI

InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3

InChI Key

BYCHQEILESTMQU-UHFFFAOYSA-N

SMILES

CCC(=O)OCC=C(C)CCC=C(C)C

Canonical SMILES

CCC(=O)OCC=C(C)CCC=C(C)C

Origin of Product

United States

Natural Occurrence, Distribution, and Biosynthesis of Geranyl Propionate

Occurrence in Plant Essential Oils and Volatile Profiles

Geranyl propionate (B1217596) is a naturally occurring compound found in the essential oils of numerous plant species, contributing to their distinct fragrances. solubilityofthings.com

Geranyl propionate has been identified as a component of the essential oils of a diverse range of plant species. Research has documented its presence in various botanical families.

For instance, within the Lamiaceae family, it is found in Nepeta nepetella and Origanum syriacum. np-mrd.org In the Asteraceae family, it has been detected in Achillea moschata and Senecio vulgaris. np-mrd.orgresearchgate.net The Rutaceae family also features species containing this compound, such as Citrus maxima and in the peel oils of kumquats. np-mrd.orgthegoodscentscompany.com

The Myrtaceae family member, lemon verbena (Aloysia citrodora), is another source of this compound. np-mrd.org Furthermore, it is present in the essential oils of plants from the Zingiberaceae family, including cardamom (Elettaria cardamomum) and ginger (Zingiber officinale). np-mrd.orgthegoodscentscompany.com

In the genus Pelargonium (geraniums), this compound is a known constituent of their essential oils. thegoodscentscompany.comtandfonline.comnih.govresearchgate.netresearchgate.netresearchgate.net Specifically, it has been identified in Pelargonium quercifolium. np-mrd.org It is also found in various species of Cymbopogon (lemongrass). adtu.inresearchgate.netpherobase.com

Other notable occurrences include its presence in hop oil (Humulus lupulus), where it contributes to the floral and citrusy aroma profiles of certain varieties. thegoodscentscompany.comsci-hub.semdpi.comnih.govunipd.it It has also been identified in muscadine grapes (Vitis rotundifolia) and in the flowers of the globe amaranth (B1665344) 'Fireworks' cultivar. np-mrd.orgthegoodscentscompany.comashs.org

The following is an interactive table detailing the botanical taxa in which this compound has been identified.

Table 1: Botanical Taxa Containing this compound

Family Genus Species Common Name
Lamiaceae Nepeta nepetella
Lamiaceae Origanum syriacum
Asteraceae Achillea moschata
Asteraceae Senecio vulgaris
Rutaceae Citrus maxima Pomelo
Myrtaceae Aloysia citrodora Lemon Verbena
Zingiberaceae Elettaria cardamomum Cardamom
Zingiberaceae Zingiber officinale Ginger
Geraniaceae Pelargonium quercifolium Oak-leaved Geranium
Poaceae Cymbopogon Lemongrass
Cannabaceae Humulus lupulus Hop
Vitaceae Vitis rotundifolia Muscadine Grape
Amaranthaceae Gomphrena Globe Amaranth
Apiaceae Athamanta macedonica
Asteraceae Bellis perennis Daisy
Taxodiaceae Cryptomeria japonica Japanese Cedar
Verbenaceae Lantana strigocamara

The production of this compound in plants is not static; it is influenced by a variety of external factors. nih.gov Environmental conditions such as climate, soil composition, humidity, and the application of fertilizers can all affect the yield and chemical composition of essential oils, including the concentration of this compound. nih.govnih.gov

Seasonal variations and the developmental stage of the plant at harvest also play a significant role. nih.gov For example, in Pelargonium species, the ratio of major components like citronellol (B86348) and geraniol (B1671447), precursors to their respective esters, can fluctuate depending on whether the plant is grown in a temperate, high-altitude climate or a lower-altitude region. nih.gov Drying methods and temperatures post-harvest can also significantly alter the final essential oil composition. csic.es

Studies on hops have shown that the geographical location of cultivation, or terroir, can lead to different aromatic profiles in the same hop variety, which would include variations in the levels of esters like this compound. mdpi.com

Identification in Specific Botanical Taxa

De Novo Biosynthetic Pathways and Enzymology

The formation of this compound within plant cells is a multi-step process involving precursor molecules and specific enzymatic reactions.

This compound is a monoterpenoid, a class of compounds derived from the C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). libretexts.orgmdpi.com Plants synthesize these precursors through two primary pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. libretexts.orgmdpi.comnih.govunivie.ac.at

The MEP pathway is primarily responsible for the production of monoterpenes, diterpenes, and carotenoids. libretexts.orgnih.gov This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate. nih.gov Through a series of enzymatic steps, this leads to the formation of IPP and DMAPP. nih.govnih.gov

The next crucial step is the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP, a reaction catalyzed by geranyl diphosphate synthase, to form the C10 intermediate, geranyl diphosphate (GPP). libretexts.orgunivie.ac.at GPP is the direct precursor to all monoterpenes, including geraniol, the alcohol moiety of this compound. libretexts.orgunivie.ac.atresearchgate.net

The final step in the biosynthesis of this compound is the esterification of the alcohol geraniol with a propionyl group. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). oup.comresearchgate.net These enzymes facilitate the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) donor, in this case, propionyl-CoA, to an alcohol acceptor, geraniol. oup.comresearchgate.net

The catalytic mechanism of AATs involves the formation of an acyl-enzyme intermediate, which is then attacked by the alcohol to form the final ester product. acs.org Research has identified AATs capable of synthesizing a variety of esters, and some, like the FaAAT2 protein from strawberry, have shown a preference for geraniol as a substrate, leading to the formation of geranyl acetate (B1210297). oup.com While specific AATs for this compound are still under investigation in many species, the general mechanism is understood to follow this pattern. In vitro studies have also demonstrated the enzymatic synthesis of this compound using lipases and acyltransferases from various sources. acs.orgresearchgate.netnih.govcapes.gov.br

The biosynthesis of volatile compounds, including this compound, is a tightly regulated process within the plant, often influenced by phytohormones. frontiersin.org Phytohormones are signaling molecules that control various aspects of plant growth, development, and response to the environment. oup.comnih.gov

For instance, ethylene (B1197577) and auxin have been shown to directly regulate the metabolic pathways related to the formation of volatile organic compounds (VOCs) during fruit ripening in tomatoes. frontiersin.org These hormones can affect the transcription of genes that encode for biosynthetic enzymes. frontiersin.org Jasmonates and salicylic (B10762653) acid are other phytohormones known to be involved in mediating plant defense responses, which often include the production of volatile compounds. oup.com In globe amaranth flowers, treatment with jasmonic acid and salicylic acid was found to increase the emission of this compound. ashs.org

Furthermore, the expression of genes involved in terpenoid biosynthesis can be controlled by various transcription factors, which in turn can be regulated by hormonal signals and environmental cues. mdpi.comnih.govnih.gov This complex regulatory network ensures that the production of volatile compounds like this compound occurs at the appropriate time and in response to specific internal and external stimuli. frontiersin.org

Key Enzymatic Steps and Catalytic Mechanisms in this compound Formation

Microbial Contributions to this compound Precursor Synthesis

The biotechnological production of this compound, an ester valued for its fruity, rosy aroma, is fundamentally dependent on the efficient synthesis of its two primary precursors: the monoterpenoid alcohol, geraniol, and the activated short-chain fatty acid, propionyl-coenzyme A (propionyl-CoA). capes.gov.brtandfonline.com While this compound itself is found in the essential oils of plants like geranium and verbena, its concentration is often low, making direct extraction economically challenging. researchgate.netscentree.conih.gov Consequently, significant research has focused on leveraging microbial cell factories to produce the necessary precursors through metabolic engineering. These microbial systems offer a sustainable and scalable alternative to chemical synthesis or agricultural extraction. tandfonline.comresearchgate.net

The enzymatic synthesis of this compound from its precursors, geraniol and propionic acid, is catalyzed by lipases, often from microbial sources such as Candida rugosa or Rhizomucor miehei. capes.gov.brtandfonline.comnih.govnih.gov The core of the biotechnological challenge, however, lies in the upstream microbial production of these two key building blocks.

Microbial Production of Geraniol Precursors

Geraniol is synthesized from the universal C10 monoterpene precursor, geranyl diphosphate (GPP). nih.gov Microorganisms produce GPP through the condensation of two five-carbon isoprenoid units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Microbial hosts primarily utilize two distinct central metabolic pathways to generate IPP and DMAPP: the mevalonate (MVA) pathway, common in eukaryotes like yeast, and the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, found in most bacteria. nih.govgoogle.com

Metabolic engineering has been extensively applied to enhance the production of geraniol in various microbial chassis, with Escherichia coli and Saccharomyces cerevisiae being the most studied hosts. tandfonline.comnih.gov Strategies to increase geraniol titers include:

Pathway Engineering: Overexpression of key enzymes in the MVA or DXP pathways to increase the flux towards GPP. acs.orgnih.gov This often involves introducing heterologous genes, such as a geraniol synthase (GES) from plants like Ocimum basilicum (basil) or Valeriana officinalis (valerian), to convert GPP to geraniol. acs.orgnih.gov

Enzyme Modification: Engineering enzymes like farnesyl diphosphate synthase (FPPS), which normally produces a C15 precursor, to favor the release of the C10 GPP.

Host Strain Modification: Deleting competing metabolic pathways to direct more carbon flux towards geraniol synthesis and reduce the formation of byproducts. tandfonline.comfigshare.com For instance, in E. coli, the conversion of geraniol to other derivatives like geranial can be a significant loss factor. tandfonline.com

Process Optimization: Using two-phase fermentation systems with an organic solvent like isopropyl myristate to capture the volatile and potentially toxic geraniol, thereby preventing its loss and reducing cytotoxicity to the microbial host.

The following table summarizes selected research findings on the microbial production of geraniol.

Table 1: Engineered Microbial Strains for Geraniol Production

MicroorganismKey Genetic Modifications & StrategiesReported Geraniol TiterReference
Escherichia coliOverexpression of geraniol synthase (GES), geranyl diphosphate synthase (GPPS), and a heterotic mevalonate (MVA) pathway; two-phase fermentation.2.0 g/L
Saccharomyces cerevisiaeCo-overexpression of a mutant farnesyl pyrophosphate synthase (FPPS) and geraniol synthase (GES); overexpression of key MVA pathway enzymes.36.04 mg/L
Yarrowia lipolyticaOverexpression of truncated geraniol synthase (tCrGES) from Catharanthus roseus and key MVA pathway enzymes (ERG10, HMGS, tHMG1, IDI).~1 g/L nih.gov
Serratia marcescensConstruction of a Haloarchaea-type MVA pathway to supply GPP and expression of geraniol synthase (ObGES) from Ocimum basilicum.~1-2 g/L (general limit mentioned) acs.org
Escherichia coliUtilized rose NUDIX hydrolase, optimized MVA pathway, engineered GPP synthases, and employed microaerobic fermentation.0.91 g/L figshare.com

Microbial Production of Propionyl-CoA

Propionyl-CoA is the second essential precursor for this compound synthesis. It is a common intermediate in the metabolism of many microorganisms and can be generated through several distinct pathways. nih.gov The ability of microbes to produce propionyl-CoA from various carbon sources is a key advantage for biotechnological applications. asm.org

Major microbial pathways for propionyl-CoA synthesis include:

Catabolism of Amino Acids: The breakdown of certain amino acids, specifically isoleucine, valine, and methionine, yields propionyl-CoA as an intermediate. nih.govresearchgate.net This is a well-established pathway in fungi like Aspergillus nidulans and bacteria. nih.gov

Beta-Oxidation of Odd-Chain Fatty Acids: The degradation of fatty acids with an odd number of carbon atoms results in the formation of one molecule of propionyl-CoA in the final thiolysis step, in addition to multiple acetyl-CoA molecules. nih.gov

The Methylmalonyl-CoA Pathway: This pathway is central to propionate metabolism in many bacteria, including Propionibacterium species, which are known for their natural ability to produce propionic acid. asm.orgmdpi.com It can also be engineered into hosts like E. coli. In some organisms, succinyl-CoA from the TCA cycle can be converted to propionyl-CoA via methylmalonyl-CoA. asm.orgplos.org

The 3-Hydroxypropionate Pathway: Identified in organisms like Haloferax mediterranei, this pathway couples CO2 assimilation with propionyl-CoA biosynthesis, offering a route from unrelated carbon sources like glucose. asm.org

Direct Thioesterification: Microbes can directly activate exogenously supplied propionate to propionyl-CoA using enzymes like propionyl-CoA synthetase. nih.govplos.org

The following table outlines the primary microbial pathways for generating the propionyl-CoA precursor.

Table 2: Microbial Pathways for Propionyl-CoA Synthesis

Metabolic PathwayPrimary Substrate(s)Key Enzymes / OrganismsReference
Amino Acid CatabolismIsoleucine, Valine, MethionineCommon in fungi (e.g., Aspergillus nidulans) and bacteria. nih.gov
Odd-Chain Fatty Acid β-OxidationOdd-chain fatty acids (e.g., heptadecanoic acid)Conserved β-oxidation system in most organisms, including fungi. nih.gov
Methylmalonyl-CoA PathwaySuccinyl-CoA, GlucosePropionibacterium sp., Haloferax mediterranei, engineered E. coli. Involves methylmalonyl-CoA mutase. asm.org
3-Hydroxypropionate PathwayGlucose, CO₂Haloferax mediterranei, Chloroflexus aurantiacus. asm.org
Thioesterification of PropionatePropionate, ATP, CoAPropionyl-CoA synthetase (PrpE) or Acetyl-CoA synthase (FacA) in various microbes including E. coli and A. nidulans. nih.govplos.org

Advanced Methodologies for Geranyl Propionate Synthesis

Chemical Esterification Routes and Catalytic Considerations

The conventional approach to synthesizing geranyl propionate (B1217596) involves the chemical esterification of geraniol (B1671447) with propanoic acid. scentree.co This process is typically facilitated by a catalyst to increase the reaction rate and yield.

Direct Esterification of Geraniol with Propanoic Acid

Direct esterification is a straightforward reaction where geraniol, an alcohol, reacts with propanoic acid in the presence of an acid catalyst. scentree.co The reaction involves the protonation of the carbonyl oxygen of propanoic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of geraniol. This is followed by the elimination of a water molecule to form the ester, geranyl propionate. A common catalyst for this reaction is concentrated sulfuric acid. scentree.coscentree.co

Application of Homogeneous and Heterogeneous Catalysts in Chemical Synthesis

The choice of catalyst in chemical synthesis is crucial and can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous catalysts exist in the same phase as the reactants, for instance, a liquid acid catalyst in a liquid reaction mixture. libretexts.org While often effective, a significant drawback is the difficulty in separating the catalyst from the product mixture post-reaction, which can lead to contamination and increased purification costs. nih.gov

Heterogeneous catalysts , conversely, are in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction medium. libretexts.org Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recovery and reuse, which aligns with the principles of green chemistry. researchgate.net In the context of esterification, solid acid catalysts can be employed. The reaction mechanism involves the adsorption of reactants onto the catalyst surface, followed by the surface reaction and subsequent desorption of the product. libretexts.org The use of heterogeneous catalysts is prevalent in many industrial processes, including the synthesis of key chemicals like sulfuric acid and methanol. libretexts.org

Biocatalytic Synthesis through Enzymatic Esterification

In response to the drawbacks of chemical synthesis, such as the use of harsh chemicals and the generation of by-products, enzymatic esterification has emerged as a greener and more specific alternative. nih.govcapes.gov.brresearchgate.net Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification reactions with high efficiency and selectivity under mild conditions. researchgate.net

Screening and Characterization of Lipase (B570770) Biocatalysts

Several lipases from various microbial sources have been investigated for their efficacy in synthesizing this compound. The selection of an appropriate lipase is critical as their activity and stability can vary significantly.

Candida antarctica Lipase B (CALB): CALB is a widely used and highly efficient lipase for ester synthesis. acs.org It is known for having a wide acyl-binding cleft but a narrow alcohol-binding cleft. acs.org Studies have evaluated different methods for immobilizing CALB, for instance on polyurethane foam, to enhance its application in producing this compound.

Rhizomucor miehei Lipase (RML): RML is another important lipase utilized in ester synthesis. idexlab.com It exhibits a narrow acyl-binding cleft. acs.org Research has explored the covalent immobilization of RML on chitosan-graphene oxide beads for the solvent-free synthesis of this compound. nih.govidexlab.com

Candida rugosa Lipase (CRL): CRL has also been successfully used for this compound synthesis. capes.gov.br Studies have shown that immobilizing CRL on multi-walled carbon nanotubes can significantly improve the conversion percentage compared to the free enzyme. capes.gov.brnih.gov

The table below summarizes findings from studies using different lipases for this compound synthesis.

Lipase SourceSupport MaterialKey FindingsReference
Candida antarctica Lipase BPolyurethane FoamImmobilization via entrapment (PU method) yielded the highest enzyme activity (5.52 U/g). A 95.9% conversion was achieved in 24 hours using the adsorption method (PU-ADS).
Rhizomucor miehei LipaseChitosan-Graphene Oxide BeadsIn a solvent-free system, an actual yield of 49.46% was achieved under optimized conditions. nih.govidexlab.comtandfonline.com
Candida rugosa LipaseMulti-walled Carbon NanotubesImmobilized CRL showed a 2-fold improvement in conversion compared to free CRL, reaching the highest yield at 6 hours and 55°C. capes.gov.brnih.gov

Enzyme Immobilization Strategies and Biocatalyst Engineering

The choice of support material is critical for successful immobilization, influencing factors like enzyme loading, activity, and stability.

Chitosan-Graphene Oxide: This composite material has been used for the covalent immobilization of Rhizomucor miehei lipase. nih.govtandfonline.com Chitosan (B1678972), a natural polymer, offers a biocompatible matrix, while graphene oxide provides a large surface area for enzyme attachment. researchgate.net The resulting biocatalyst demonstrated good protein loading and esterification activity. tandfonline.com

Carbon Nanotubes (CNTs): Multi-walled carbon nanotubes (MWCNTs) have been employed as a support for the physical adsorption of Candida rugosa lipase. capes.gov.brnih.gov The large surface area and hydrophobic nature of CNTs facilitate enzyme adsorption. acs.org This immobilization has been shown to improve the catalytic efficiency and stability of the lipase for this compound synthesis. nih.gov

Polyurethane (PU): Polyurethane foam is a porous and inert support that has been successfully used for immobilizing Candida antarctica lipase B through various methods, including adsorption and entrapment. polinema.ac.id Its high porosity provides a large surface area for enzyme loading. polinema.ac.id

The following table details research findings on different support materials for lipase immobilization in this compound synthesis.

Support MaterialLipaseImmobilization MethodKey Research FindingsReference
Chitosan-Graphene OxideRhizomucor miehei LipaseCovalent BondingAchieved 76% protein recovery and a 49.46% yield of this compound in a solvent-free system. nih.govtandfonline.com
Multi-walled Carbon NanotubesCandida rugosa LipasePhysical AdsorptionResulted in a 51.3% production of this compound under optimal conditions (55°C, 6h, n-heptane solvent). The immobilized enzyme could be reused up to 6 times. nih.govresearchgate.nettandfonline.com
Polyurethane FoamCandida antarctica Lipase BAdsorption and EntrapmentAdsorption method (PU-ADS) led to a 95.9% conversion to this compound in 24 hours.
Impact on Biocatalyst Stability, Activity, and Reusability

The economic viability of enzymatic synthesis of this compound is heavily reliant on the stability, activity, and reusability of the biocatalyst, typically a lipase. Immobilization of lipases on various supports is a key strategy to enhance these properties.

Biocatalyst Stability and Activity:

Immobilization can significantly improve the stability of lipases. For instance, lipase from Candida rugosa (CRL) immobilized on multi-walled carbon nanotubes (CRL-MWCNTs) demonstrated enhanced stability. nih.gov Similarly, immobilizing Rhizomucor miehei lipase (RML) on chitosan-graphene oxide beads also resulted in a stable biocatalyst. nih.gov The process of immobilization, particularly on hydrophobic supports, can induce an open, more active conformation of the lipase, leading to hyperactivation. mdpi.compolinema.ac.id This phenomenon has been observed for various lipases, where immobilization on hydrophobic supports led to a 2 to 4-fold increase in activity compared to the soluble enzyme. mdpi.com However, the effect can vary depending on the specific lipase; for example, while Rhizomucor miehei lipase showed increased activity upon immobilization, the opposite was observed for Candida rugosa and Pseudomonas fluorescens lipases. mdpi.com The pH of the medium also plays a crucial role in the activity of immobilized lipases, with optimal pH values often shifting upon immobilization. researchgate.net

Reusability:

Optimization of Enzymatic Reaction Parameters

To maximize the yield and efficiency of this compound synthesis, it is crucial to optimize various reaction parameters. Statistical tools like Response Surface Methodology (RSM) are often employed to study the mutual effects of multiple variables and identify the optimal conditions. tandfonline.com

The interplay between substrate molar ratio, temperature, and reaction time is critical for achieving high conversion rates.

Substrate Molar Ratio: The ratio of geraniol to propionic acid significantly influences the reaction equilibrium and rate. An excess of one substrate can drive the reaction forward. For instance, in the synthesis of this compound using Novozym 435, a geraniol to propionic acid molar ratio of 3:1 was found to be optimal. researchgate.netnih.gov In another study using CRL-MWCNTs, a higher geraniol to propionic acid molar ratio of 5:1 resulted in a high yield. tandfonline.comcapes.gov.br However, very high concentrations of the alcohol substrate can sometimes lead to enzyme inhibition. tandfonline.com

Temperature: Temperature affects both the reaction rate and the stability of the enzyme. The optimal temperature for this compound synthesis varies depending on the biocatalyst. For Novozym 435, 40°C was identified as the optimal temperature. researchgate.netnih.gov In contrast, studies with CRL-MWCNTs and a lipase from Penicillium crustosum found optimal temperatures of 55°C and 60°C, respectively. tandfonline.comcapes.gov.brresearchgate.net A continuous-flow packed-bed reactor using Novozym 435 achieved a maximum conversion at 70°C. researchgate.netnih.gov

Reaction Time: The time required to reach maximum conversion is another key parameter. With optimized conditions, high conversions can be achieved in relatively short times. For example, using Novozym 435, a 93% conversion was achieved in just 30 minutes. researchgate.net In a continuous-flow system, an 87% conversion was achieved in 15 minutes. researchgate.netnih.gov Other systems, like those using CRL-MWCNTs, required longer reaction times of around 6 hours. tandfonline.comcapes.gov.br

The following table summarizes the optimal conditions found in various studies for the enzymatic synthesis of this compound.

BiocatalystSupportGeraniol:Propionic Acid Molar RatioTemperature (°C)TimeConversion (%)
Novozym 435Macroporous acrylic resin3:14030 min~93
Candida rugosa lipase (CRL)Multi-walled carbon nanotubes (MWCNTs)5:1556 h51.3
Penicillium crustosum lipase-5:16050 min~53
Novozym 435-1:17015 min~87
Rhizomucor miehei lipase (RML)Chitosan-graphene oxide (CS/GO)3.28:137.6710.2 h49.46

The reaction medium plays a significant role in enzymatic esterification. While organic solvents can be used, there is a strong trend towards solvent-free systems to create more environmentally friendly processes.

Solvent-Free Systems: Solvent-free systems offer several advantages, including reduced environmental impact, lower costs, and easier product purification. researchgate.netnih.gov The synthesis of this compound has been successfully optimized in solvent-free environments using various lipases, such as Novozym 435 and lipase from Penicillium crustosum. researchgate.netresearchgate.netnih.gov In these systems, the substrates themselves act as the reaction medium.

Organic Solvents: In some cases, organic solvents are used to improve substrate solubility or to modulate enzyme activity. The choice of solvent can significantly impact the reaction yield. For instance, in the synthesis of this compound using CRL-MWCNTs, n-heptane was used as the solvent. tandfonline.comcapes.gov.brnih.gov The hydrophobicity of the solvent, often quantified by its log P value, is a critical factor. tandfonline.com The use of solvents like n-hexane has also been reported in the synthesis of other geranyl esters. researchgate.net

Understanding the kinetics of the enzymatic reaction is essential for process design, optimization, and scale-up. Several kinetic models have been proposed to describe the lipase-catalyzed synthesis of esters.

The most common mechanisms for two-substrate reactions are the Ping-Pong Bi-Bi mechanism and the Ternary Complex mechanism (which can be ordered or random). chemrxiv.orglookchem.comnih.gov

Ping-Pong Bi-Bi Mechanism: Many lipase-catalyzed reactions are reported to follow this mechanism. lookchem.comjst.go.jp In this model, the first substrate binds to the enzyme, a product is released, and the enzyme is left in a modified state. The second substrate then binds, and the second product is released, regenerating the enzyme. nih.govacs.org Data from the synthesis of geranyl butanoate suggested that the reaction followed a Ping-Pong Bi-Bi mechanism.

Ternary Complex Mechanism: In this mechanism, both substrates must bind to the enzyme to form a ternary complex before any product is released. chemrxiv.org The synthesis of this compound in a continuous-flow reactor was found to fit a Ternary Complex mechanism with inhibition by propionic acid. researchgate.netnih.gov Similarly, the synthesis of geranyl acetate (B1210297) was modeled using a Ternary Complex mechanism with inhibition by geraniol. chemrxiv.org

Kinetic studies involve determining the initial reaction rates at different substrate concentrations. researchgate.netresearchgate.net This data is then used to fit different kinetic models and to determine the kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). researchgate.net For example, a kinetic study of this compound synthesis showed that initial reaction rates increased with higher enzyme concentrations and specific substrate molar ratios. researchgate.net

Solvent Systems and Solvent-Free Reaction Environments

Integrated Bioprocesses for this compound Production

A promising approach for the sustainable production of this compound is the integration of microbial biosynthesis of the precursor, geraniol, with subsequent enzymatic esterification. This strategy avoids the need to supply geraniol externally and allows for the production of the final ester from renewable feedstocks. researchgate.netacs.org

This integrated process typically involves two main stages. First, a metabolically engineered microorganism, such as Escherichia coli, is used to produce geraniol from a simple carbon source like glycerol. researchgate.netacs.orgresearcher.life In the second stage, the microbially produced geraniol is directly converted to this compound through enzymatic esterification.

This conversion can be performed in situ within a biphasic system, where the fermentation medium containing the geraniol forms the aqueous phase, and an organic solvent containing the acyl donor (propionic acid) and the immobilized lipase forms the organic phase. researchgate.netacs.org This approach has been demonstrated for the production of other geranyl esters, such as geranyl butyrate (B1204436) and geranyl hexanoate, achieving high conversion rates (>90%) in the enzymatic step. researchgate.netacs.org This integrated method represents a significant step towards a fully biological and sustainable route for the production of valuable flavor and fragrance compounds like this compound.

Sustainable Bioproduction Paradigms for Terpene Esters

The industrial synthesis of flavor and fragrance compounds like this compound is increasingly shifting from traditional chemical routes toward more sustainable bioproduction methods. tandfonline.com These biological approaches, utilizing either isolated enzymes or whole microbial cells, offer significant advantages, including milder reaction conditions, high specificity, reduced energy consumption, and minimized generation of hazardous by-products. tandfonline.commdpi.com Biocatalysis and metabolic engineering represent the forefront of green chemistry, providing powerful paradigms for the synthesis of terpene esters. researchgate.net

Enzymatic Synthesis via Biocatalysis

The direct enzymatic esterification of geraniol with an acyl donor, such as propionic acid, is a well-established biocatalytic method for producing this compound. nih.govresearchgate.net Lipases (triacylglycerol ester hydrolysates, EC 3.1.1.3) are the most commonly employed enzymes for this transformation due to their commercial availability, stability, and broad substrate specificity. tandfonline.com Research has focused on optimizing reaction conditions and enzyme performance to maximize product yield and process efficiency.

Key strategies to enhance the sustainability and economic viability of enzymatic synthesis include:

Enzyme Immobilization: Attaching enzymes to solid supports significantly improves their stability and allows for easy separation from the reaction mixture, enabling repeated reuse. Materials such as multi-walled carbon nanotubes (MWCNTs) and chitosan-graphene oxide beads have been successfully used to immobilize lipases for this compound synthesis. capes.gov.brnih.gov One study found that Candida rugosa lipase immobilized on MWCNTs resulted in a two-fold improvement in conversion percentage compared to the free enzyme and could be reused for up to six cycles before a significant loss in efficiency. nih.govcapes.gov.br

Solvent-Free Systems: Conducting the esterification reaction in a solvent-free medium, where the substrates themselves act as the solvent, eliminates the need for potentially hazardous and costly organic solvents. nih.govcapes.gov.br This approach simplifies downstream processing and reduces the environmental impact of the synthesis.

Flow Biocatalysis: Using continuous-flow packed-bed reactors with immobilized enzymes allows for uninterrupted production and high space-time yields. In one such system, an 88% conversion to this compound was achieved in just 15 minutes of residence time. mdpi.com

The selection of the lipase source, reaction parameters, and reactor configuration all play crucial roles in the final product yield.

Table 1: Selected Research Findings on Enzymatic Synthesis of this compound

Lipase SourceBiocatalyst SystemKey Reaction ConditionsConversion YieldReference(s)
Candida antarctica (Novozym 435)Solvent-Free40°C, 3:1 Geraniol:Propionic Acid Molar Ratio~93% researchgate.net
Candida antarctica (Novozym 435)Continuous-Flow Packed-Bed Reactor70°C, 1:1 Molar Ratio, 15 min Residence Time~87% researchgate.net
Candida rugosaImmobilized on MWCNTs55°C, 5:1 Geraniol:Propionic Acid Molar Ratio, 6h51.3% tandfonline.com
Rhizomucor mieheiImmobilized on Chitosan-Graphene Oxide37.7°C, 3.28:1 Geraniol:Propionic Acid Molar Ratio, 10.2h49.5% nih.gov
Yarrowia lipolytica (Lip2)Immobilized, Continuous Stirred Tank ReactorIsooctane solvent, 3.5h~72% mdpi.com
Penicillium crustosumImmobilized, Solvent-Free60°C, 5:1 Geraniol:Propionic Acid Molar Ratio, 50 min~53% researchgate.net

Metabolic Engineering and Whole-Cell Biocatalysis

An alternative and highly integrated approach involves harnessing the metabolic machinery of microorganisms to produce terpene esters from simple feedstocks like sugars. acs.org This is achieved through metabolic engineering, where the native genetic pathways of a microbial host, such as Escherichia coli or the yeast Saccharomyces cerevisiae, are modified to channel carbon flux toward the synthesis of a desired product. oup.com

For terpenoid production, this typically involves engineering the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways to increase the supply of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govpnas.org These precursors are then used to build larger molecules like geranyl diphosphate (B83284) (GPP, C10), the direct precursor to geraniol. pnas.org

Recent advancements have demonstrated the feasibility of integrated bioprocesses that combine microbial fermentation with enzymatic conversion. In a notable study, metabolically engineered E. coli was used to produce geraniol from glycerol. acs.org The geraniol in the fermentation broth was then directly converted into various geranyl esters, including geranyl butyrate and geranyl hexanoate, by adding an immobilized lipase and the corresponding carboxylic acid. acs.org This integrated "one-pot" system bypasses the need to purify the microbially produced geraniol, streamlining the entire production process from a renewable carbon source to the final ester product. acs.org

The yeast Yarrowia lipolytica is another promising chassis for terpenoid production due to its native high flux towards acetyl-CoA, a key precursor in the MVA pathway. researchgate.net It has been successfully used as a whole-cell biocatalyst for various transformations and for producing enzymes for ester synthesis. mdpi.com

Table 2: Examples of Microbial and Integrated Bioproduction of Terpenoids/Esters

OrganismEngineering Strategy / ProcessProductTiter / YieldReference(s)
Escherichia coli & Immobilized LipaseIntegrated fermentation and enzymatic esterificationGeranyl Butyrate0.59 g/L acs.org
Escherichia coli & Immobilized LipaseIntegrated fermentation and enzymatic esterificationGeranyl Hexanoate1.04 g/L acs.org

These sustainable bioproduction paradigms, from direct enzymatic esterification to complex whole-cell metabolic engineering, represent a significant technological advancement. They provide greener, more efficient, and potentially more economical routes to produce high-value terpene esters like this compound for the flavor, fragrance, and pharmaceutical industries.

Biological Activities and Ecological Roles of Geranyl Propionate

Antimicrobial Efficacy and Mechanisms

Geranyl propionate (B1217596) has been identified as a compound with potential antimicrobial properties, making it a subject of interest in various scientific and industrial fields. solubilityofthings.comchemimpex.com Research has explored its effectiveness against both bacteria and fungi.

Studies suggest that geranyl propionate possesses antibacterial activity. solubilityofthings.com It has been listed as a component in essential oils that have demonstrated effects against various bacteria. For instance, the essential oil of Pulicaria vulgaris var. graeca, which contains this compound, has shown antibacterial activity. tandfonline.com Similarly, thyme essential oil, containing 16.3% this compound, exhibited antibacterial effects. mdpi.com The essential oil of Helichrysum italicum, which also includes this compound, has demonstrated significant activity against Gram-positive bacteria such as Enterococcus faecalis, Staphylococcus epidermidis, and Staphylococcus aureus. farmaciajournal.com Research on geranium oil, which contains this compound, has also pointed to its strong activity against clinical strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov

Table 1: Plant Essential Oils Containing this compound with Demonstrated Antibacterial Activity

Plant SpeciesNotable Antibacterial Activity Against
Pulicaria vulgaris var. graecaGeneral antibacterial activity noted. tandfonline.com
Thymus vulgaris (Thyme)General antibacterial effects observed. mdpi.com
Helichrysum italicumEnterococcus faecalis, Staphylococcus epidermidis, Staphylococcus aureus. farmaciajournal.com
Pelargonium species (Geranium)Clinical strains of Staphylococcus aureus, including MRSA. nih.gov

Table 2: Antifungal Activity of Essential Oils Containing this compound

Plant SpeciesFungal PathogenKey Findings
Cymbopogon martiniiFusarium graminearumMIC: 421.7 ± 27.14 ppm; MFC: 618.3 ± 79.35 ppm. frontiersin.org
Pelargonium species (Rose-scented geranium)Candida albicans, Cryptococcus neoformansDemonstrated fungicidal properties. researchgate.net

Investigations into Antibacterial Spectrum

Function as a Semiochemical in Interspecies Chemical Communication

This compound acts as a semiochemical, a chemical substance that carries a message, influencing the behavior of other organisms. plantprotection.pl It is involved in the intricate chemical communication networks within and between species, particularly in insects and plants.

In the realm of insect chemical ecology, this compound is recognized as a pheromone component for certain insect species. Pheromones are chemicals used for communication between members of the same species. For instance, this compound has been identified as a component of the pheromones of some click beetles (Coleoptera: Elateridae). pherobase.com In studies on various Agriotes species (click beetles), geranyl esters, including the propionate, are known components of their pheromone systems. researchgate.netresearchgate.net

Conversely, this compound can also act as an anti-attractant or repellent. While the parent alcohol, geraniol (B1671447), is a well-known insect repellent, its esters can also contribute to these effects. breyner.frpenntybio.com For example, a patent for an insect repellent composition includes this compound as a component that is effective in inhibiting mosquito odorant sensory neurons. google.com In another study, geranyl acetone, a related compound, was found to be an anti-attractant for the spruce bark beetle, Ips typographus. nih.gov This suggests that geranyl esters can play a role in deterring certain insects.

Table 3: Roles of this compound in Insect Chemical Communication

Insect GroupRoleSpecific Context
Click Beetles (Agriotes spp.)Pheromone ComponentPart of the chemical signal used for intraspecies communication. pherobase.comcsalomontraps.com
MosquitoesRepellent/Anti-attractantInhibits odor sensory neurons. google.com
Spruce Bark Beetle (Ips typographus)Potential Anti-attractant (related compound)Geranyl acetone, a related compound, showed anti-attractant properties. nih.gov

Plants release a wide array of volatile organic compounds (VOCs) that mediate interactions with other plants and microbes. fmach.itnih.gov this compound is one of the many volatile esters emitted by plants. frontiersin.org The emission of these volatiles can influence the germination and growth of neighboring plants and play a role in defense against pathogens. nih.govukzn.ac.za

This compound has been identified as a volatile compound emitted from the flowers of globe amaranth (B1665344) (Gomphrena globosa). researchgate.netashs.org The emission of such floral scents can attract pollinators or deter herbivores. frontiersin.org Furthermore, plant-emitted volatiles can have antimicrobial properties, contributing to the defense against microbial pathogens. frontiersin.org The presence of this compound in the volatile profile of plants suggests its potential involvement in these complex ecological interactions, although specific studies focusing solely on the role of this compound in plant-plant or plant-microbe signaling are less common. mdpi.com However, the release of this and other VOCs is a key mechanism through which plants interact with their biotic environment. ukzn.ac.za

Role in Insect Chemical Ecology (e.g., Anti-attractant Properties, Pheromone Components)

Biotransformation and Metabolism in Model Organisms

The biotransformation of this compound and related compounds is an area of study, particularly in the context of microbial metabolism and its applications. Biotransformation refers to the chemical modification of a substance by a living organism.

In microorganisms, esterases can catalyze both the synthesis and hydrolysis of esters like this compound. The enzymatic production of this compound from geraniol and propionic acid has been demonstrated using lipase (B570770) enzymes. researchgate.netresearchgate.net This process is a form of biotransformation.

Conversely, the breakdown of this compound can also occur. For instance, in the context of beer fermentation, the biotransformation of hop-derived compounds by yeast is a critical process for flavor development. This can include the transformation of geranyl esters. researchgate.net

In model organisms like Escherichia coli, metabolic engineering has been used to produce various valuable compounds. escholarship.org While direct studies on the complete metabolic pathway of this compound in model organisms are not extensively detailed in the provided context, the fundamental biochemical reactions involved, such as esterification and hydrolysis, are well-understood processes in microbial metabolism. mdpi.com The carboxylation of geranoyl-CoA, a related derivative, is a known step in some bacterial metabolic pathways, indicating that the carbon skeleton of geraniol and its derivatives can be incorporated into central metabolism. encyclopedia.pub

Microbial Transformation Pathways of this compound and Analogues

The biotransformation of this compound and its constituent alcohol, geraniol, is a subject of significant interest, particularly in the context of producing valuable flavor and fragrance compounds. Microbial systems, including various fungi and bacteria, possess enzymatic machinery capable of modifying these terpenoid structures.

The initial step in the microbial transformation of this compound is typically its hydrolysis into geraniol and propionic acid, catalyzed by microbial esterases. Subsequently, the released geraniol can undergo several metabolic transformations. A predominant pathway is the oxidation of geraniol to its corresponding aldehyde, citral (B94496), and then further to geranic acid. This transformation has been observed in a variety of microorganisms. For instance, spores of the fungus Penicillium digitatum can convert geraniol to geranic acid via the intermediate formation of citral. nih.gov This process is dependent on the enzyme citral dehydrogenase. nih.gov Similarly, the fungus Mucor irregularis has demonstrated the ability to efficiently convert geraniol into geranic acid. nih.govresearchgate.net

Certain bacteria are also known to facilitate this oxidation. Soil bacteria such as Rhodococcus sp., as well as Acetobacter and Gluconobacter species, have been reported to transform geraniol into geranic acid. nih.gov

Besides oxidation, other biotransformation routes for geraniol have been identified. The yeast Saccharomyces cerevisiae, which is widely used in fermentation, can convert geraniol into other valuable aroma compounds like citronellol (B86348) (through reduction) and back into ester forms such as geranyl acetate (B1210297) and citronellyl acetate. nih.govmdpi.com The fungus Aspergillus niger has been reported to convert geraniol to linalool (B1675412) and α-terpineol. nih.govresearchgate.net

These microbial transformations are significant as they represent a "green" pathway for the synthesis of various high-value monoterpenoids from a readily available precursor.

Table 1: Examples of Microbial Transformation of Geraniol (Analogue of this compound)

MicroorganismSubstrateTransformation Product(s)
Penicillium digitatumGeraniolCitral, Geranic acid, Methylheptenone nih.gov
Mucor irregularisGeraniolGeranic acid nih.govresearchgate.net
Rhodococcus sp.GeraniolGeranic acid nih.gov
Acetobacter sp.GeraniolGeranic acid nih.gov
Gluconobacter sp.GeraniolGeranic acid nih.gov
Saccharomyces cerevisiaeGeraniolCitronellol, Geranyl acetate, Citronellyl acetate nih.govmdpi.com
Aspergillus nigerGeraniolLinalool, α-Terpineol nih.govresearchgate.net

Metabolic Fates in Non-Human Animal Systems (e.g., Oxidation Pathways, Conjugation)

In non-human animal systems, this compound is expected to undergo rapid metabolism following ingestion. The metabolic fate is primarily dictated by the well-established pathways for aliphatic esters and their constituent terpenoid alcohols and carboxylic acids. nih.govinchem.org

Hydrolysis The first and most critical step in the metabolism of this compound is its hydrolysis by carboxylesterase enzymes. These enzymes are abundant in various tissues, particularly the liver, and efficiently cleave the ester bond to yield geraniol and propionic acid. inchem.org Studies with related terpenoid esters, such as citronellyl acetate, have shown complete hydrolysis within hours in simulated intestinal fluid. inchem.org

Metabolism of Geraniol Once liberated, geraniol is detoxified and eliminated through two principal pathways: oxidation and conjugation. inchem.org

Oxidation: The primary oxidation pathway involves the conversion of the primary alcohol group of geraniol into an aldehyde (geranial) and subsequently into a carboxylic acid (geranic acid). inchem.org These oxidized metabolites can then enter the fatty acid β-oxidation pathway, where they are broken down into smaller units and ultimately metabolized to carbon dioxide. inchem.org Studies in rats administered geraniol identified several urinary metabolites resulting from these oxidative processes. inchem.org

Conjugation: Alternatively, geraniol can be directly conjugated with glucuronic acid. nih.govsoton.ac.uk This process, catalyzed by UDP-glucuronosyltransferases in the liver, increases the water solubility of the molecule, facilitating its excretion in the urine. In vivo studies in rats have confirmed the glucuronic acid conjugation of related monoterpene alcohols like citronellol and linalool following the hydrolysis of their respective esters. soton.ac.uk

Metabolism of Propionic Acid The propionic acid moiety resulting from hydrolysis is an endogenous compound that is readily metabolized. inchem.org It can enter normal intermediary metabolism, for example, by being converted to propionyl-CoA, which can then be metabolized through the citric acid cycle or used in fatty acid synthesis. inchem.orgnih.gov

Table 2: Metabolic Pathways of this compound in Non-Human Animals

Metabolic StageProcessSubstrateKey Enzymes/FluidProduct(s)
Initial Breakdown HydrolysisThis compoundCarboxylesterases (e.g., in liver, intestine) inchem.orgGeraniol + Propionic acid
Geraniol Metabolism OxidationGeraniolAlcohol/Aldehyde DehydrogenasesGeranial, Geranic acid inchem.org
Further OxidationGeranic acidβ-oxidation enzymesCarbon dioxide inchem.org
ConjugationGeraniolUDP-glucuronosyltransferases soton.ac.ukGeranyl glucuronide
Propionic Acid Metabolism Intermediary MetabolismPropionic acidVarious metabolic enzymesIntermediates of citric acid cycle and fatty acid pathways inchem.org

Analytical and Spectroscopic Characterization in Geranyl Propionate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating geranyl propionate (B1217596) from other components in a sample and for determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like geranyl propionate. ashs.org It is widely used for identifying and quantifying this ester in various matrices, including essential oils and food products. ucr.edu In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. The separated compounds then enter a mass spectrometer, which provides detailed structural information.

The European Union specifies Gas Chromatography-Mass Spectrometry with retention time locking (GC-MS-RTL) for the determination of this compound in feed additives and premixtures. europa.eu Studies on the volatile profiles of plants like globe amaranth (B1665344) and geranium have successfully identified this compound as a component of their floral scent and essential oil, respectively. ashs.orgdergipark.org.tr For instance, in the essential oil of Pelargonium graveolens, this compound was identified with a retention time of 23.32 minutes. dergipark.org.tr Similarly, it has been detected in the volatile emissions of globe amaranth flowers and in the oil of citron plants. ashs.orgucr.edu The technique's sensitivity allows for the detection of this compound even at low concentrations, making it crucial for flavor and fragrance analysis. nih.govmdpi.com

The retention index (RI) is a key parameter in GC for standardizing retention times across different systems. The NIST WebBook provides extensive RI data for this compound on various non-polar columns. nist.govnist.gov

Table 1: GC-MS Data for this compound in Various Studies

Study ContextMatrixRetention Time (min)Kovats Index (RI)Reference
Analysis of Geranium Essential OilPelargonium graveolens23.32Not specified dergipark.org.tr
Analysis of Citron Plant OilCitrus medicaNot specifiedNot specified ucr.edu
Volatile Profiling of Globe AmaranthGomphrena globosaNot specifiedNot specified ashs.org
General Reference DataN/AVaries with column/method~1446-1487 (non-polar columns) nist.govnist.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide critical information about the molecular structure and functional groups present in this compound, which is essential for confirming its identity and assessing its purity.

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups within a molecule. When applied to this compound, the FT-IR spectrum reveals characteristic absorption bands that confirm its ester structure. The spectrum of geranium essential oil, which contains this compound, shows significant bands at 1728 cm⁻¹ and 1713 cm⁻¹, corresponding to the C=O stretching vibrations of the ester group. dergipark.org.tr Other notable peaks include those for C-H stretching (around 2961, 2916, and 2871 cm⁻¹) and C-O stretching. dergipark.org.tr In studies involving the enzymatic synthesis of this compound, FT-IR is used to characterize the immobilized enzymes, confirming the presence of the support material and the enzyme. utm.mynih.gov For example, the characterization of immobilized Candida rugosa lipase (B570770) on multi-walled carbon nanotubes (MWCNTs) utilized FT-IR to verify the successful attachment. researchgate.netnih.gov

Table 2: Key FT-IR Vibrational Frequencies for this compound Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
C=O (Ester)Stretching~1735-1750 dergipark.org.trnih.gov
C-O (Ester)Stretching~1150-1250 dergipark.org.tr
C=C (Alkene)Stretching~1670 dergipark.org.tr
sp³ C-HStretching~2850-3000 dergipark.org.tr

Mass Spectrometry (MS), particularly when coupled with GC, is definitive for identifying this compound. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. While the molecular ion peak ([M]⁺) at m/z 210 may be of low intensity, several key fragment ions are consistently observed. nist.govresearchgate.net

Common fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangements. libretexts.org For this compound, characteristic fragments arise from the terpene moiety. A prominent fragment is often seen at m/z 69, corresponding to the isoprene (B109036) unit [C₅H₉]⁺. mdpi.com Other significant fragments can be observed at m/z 41, 81, and 93, which are typical for terpene-derived compounds. tandfonline.com The fragmentation of the propionate group also contributes to the spectrum. The analysis of these fragments allows for unambiguous confirmation of the compound's structure. researchgate.nettandfonline.com

Table 3: Characteristic Mass Fragments of this compound (C₁₃H₂₂O₂) from EI-MS

m/z (mass-to-charge ratio)Proposed Fragment IonSignificanceReference
210[C₁₃H₂₂O₂]⁺ (Molecular Ion)Confirms molecular weight nist.gov
136[C₁₀H₁₆]⁺Loss of propionic acid mdpi.com
93[C₇H₉]⁺Terpene-related fragment mdpi.comtandfonline.com
81[C₆H₉]⁺Cyclic terpene fragment researchgate.net
69[C₅H₉]⁺Base peak, isoprene unit mdpi.com
57[C₃H₅O]⁺ or [C₄H₉]⁺Propionyl group fragment tandfonline.com
41[C₃H₅]⁺Allylic fragment mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Advanced Characterization of Biocatalytic Materials

In the biocatalytic synthesis of this compound, the physical and morphological properties of the enzyme support are crucial for the catalyst's efficiency and stability. Advanced microscopy techniques are employed to visualize these materials at a micro and nano-scale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for characterizing the morphology of materials used to immobilize enzymes for this compound synthesis. SEM provides detailed images of the surface topography of the support material, such as chitosan (B1678972) beads or silica (B1680970) clay. conicet.gov.armdpi.com For example, SEM has been used to observe the morphology of Fe₃O₄-chitosan beads and to show that after lipase immobilization, the nanoparticles become more dispersed, which is beneficial for biocatalysis. researchgate.net

TEM, on the other hand, offers higher resolution and provides information about the internal structure of the material. It has been used to confirm the hollow, walnut-like structure of superparamagnetic Fe₃O₄ sub-microspheres used as a support for lipase immobilization. sci-hub.se In studies involving the synthesis of this compound using immobilized Rhizomucor miehei lipase, both SEM and TEM were used to characterize the chitosan-graphene oxide support, providing strong evidence of the successful covalent attachment of the enzyme. utm.mynih.gov These techniques are essential for understanding how the immobilization process affects the structure of the support and, consequently, the performance of the biocatalyst. rsc.orgcsic.essciengine.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique utilized to determine the thermal stability of materials and to quantify the composition of complex systems by measuring the change in mass as a function of temperature. In the context of this compound synthesis, TGA has been instrumental in characterizing the properties of biocatalysts used in the esterification process.

Research involving the enzymatic production of this compound has employed TGA to verify the successful immobilization of lipases onto support materials. For instance, in the development of a biocatalyst composed of Rhizomucor miehei lipase (RML) immobilized on activated chitosan-graphene oxide (RML-CS/GO) beads, TGA was a key characterization method. nih.govtandfonline.com The analysis provided quantitative evidence of the enzyme's attachment to the support matrix. The thermogram from the TGA indicated that 13.5% of the RML was successfully immobilized onto the chitosan-graphene oxide support, confirming the efficacy of the immobilization procedure. utm.my This analytical step is crucial as the stability and reusability of the biocatalyst are paramount for an efficient and economical synthesis process. TGA can also be used to determine the decomposition onset temperature of related ester compounds, providing vital data on their thermal stability under various experimental conditions.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information about the crystal structure, phase, and physical properties of a substance. In research related to this compound, XRD is primarily used to analyze the structural properties of catalysts and support materials involved in its synthesis.

One study focused on the synthesis of this compound using mesoporous molecular sieves (MCM-41) as a solid acid catalyst. researchgate.netscientific.net The XRD pattern of the synthesized MCM-41 was used to characterize its structure. The results confirmed that the material possessed a typical hexagonal mesoporous structure with a high degree of long-range order and crystallinity, which is essential for its catalytic performance. researchgate.netscientific.net

In another application, XRD was used to confirm the functionalization of a support material with geranyl groups. mdpi.com The XRD pattern of the modified material showed a distinct decrease and a shift in the main diffraction peaks compared to the unmodified support, providing clear evidence of the successful incorporation of the geranyl functional groups. mdpi.com XRD has also been applied to examine the patterns of materials like polyurethane, which can be used as a support for lipase immobilization in the esterification reaction between geraniol (B1671447) and propionic acid.

Adsorption/Desorption Analysis for Surface Properties

Nitrogen adsorption/desorption analysis is a standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. These properties are critical for catalysts and catalyst supports, as they directly influence the accessibility of active sites and the diffusion of reactants and products.

In the catalytic synthesis of this compound using mesoporous MCM-41, N₂ adsorption-desorption isotherms were measured to characterize the catalyst's surface properties. researchgate.netscientific.net The analysis revealed that the synthesized MCM-41 catalyst had a high specific surface area, which, along with its pore diameter and total pore volume, was attributed to its characteristic mesoporous structure. scientific.net These properties are advantageous for catalytic reactions, as a larger surface area can lead to a higher number of active sites, potentially increasing the reaction rate and efficiency. The shape selectivity of the MCM-41 pores was noted to suppress side reactions, thereby increasing the selectivity for this compound. scientific.net

Statistical Experimental Design and Chemometric Approaches

Response Surface Methodology (RSM)

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. researchgate.net It is widely applied in the optimization of chemical reactions, including the enzymatic synthesis of this compound. utm.mytandfonline.com RSM allows for the evaluation of the effects of multiple independent variables and their interactions on a response variable, such as product yield, with a limited number of experiments. researchgate.net

In the synthesis of this compound, RSM has been used to optimize various reaction parameters, including temperature, reaction time, substrate molar ratio, and solvent polarity. researchgate.nettandfonline.com A quadratic polynomial model is often developed to describe the relationship between the variables and the response. tandfonline.com

For example, one study optimized the synthesis of this compound catalyzed by Candida rugosa lipase adsorbed onto multi-walled carbon nanotubes (CRL-MWCNTs). researchgate.nettandfonline.com The study identified the optimal conditions that maximized the product yield. Another study optimized the synthesis using immobilized Rhizomucor miehei lipase. nih.govtandfonline.com The close agreement between the predicted and actual yields in these studies validates the suitability and accuracy of the RSM approach. nih.govtandfonline.com

The following tables summarize the optimal conditions found in different research studies for the synthesis of this compound using RSM.

Table 1: RSM Optimization for this compound Synthesis (CRL-MWCNTs Catalyst) Source: researchgate.nettandfonline.com

ParameterOptimal Value
Temperature55 °C
Reaction Time6 hours
Molar Ratio (Geraniol:Propionic Acid)5:1
Solventn-heptane (log P = 4.0)
Resulting Yield 51.3%

Table 2: RSM Optimization for this compound Synthesis (RML-CS/GO Catalyst) Source: nih.govtandfonline.com

ParameterOptimal Value
Temperature37.67 °C
Incubation Time10.20 hours
Molar Ratio (Propionic Acid:Geraniol)1:3.28
Stirring Rate100.70 rpm
Resulting Yield 49.46%

Taguchi Orthogonal Array Design

The Taguchi method is a statistical approach to experimental design developed to improve the quality of manufactured products and can be applied to optimize process parameters. numberanalytics.comlibretexts.org A key component of this method is the use of orthogonal arrays, which allow for the study of multiple factors and their levels in a condensed set of experiments. numberanalytics.comlibretexts.org This method is particularly useful when dealing with an intermediate number of variables (3 to 50) and aims to identify the factors that have the most significant effect on a process outcome, making the process robust and less sensitive to sources of variation. libretexts.org

While direct application of the Taguchi method to this compound synthesis is not prominently documented in the available literature, its application to the synthesis of a closely related compound, geranyl butyrate (B1204436), illustrates its utility. acs.org In that study, a Taguchi L9 orthogonal array was used to optimize four factors at three levels each: molar ratio of acid to alcohol, biocatalyst load, temperature, and reaction time. acs.org

The analysis in the Taguchi method involves calculating the signal-to-noise (S/N) ratio for each experiment, with the goal of maximizing this ratio. acs.orgmdpi.com Different S/N ratio calculations are used depending on whether the objective is to maximize, minimize, or achieve a target value for the response. libretexts.org By analyzing the average S/N ratios for each factor and level, the optimal combination of parameters can be determined. acs.org This methodology provides a systematic and efficient way to achieve robust process conditions with a minimal number of experimental runs. numberanalytics.com

Q & A

Q. What are the common laboratory-scale synthesis methods for geranyl propionate, and how do reaction parameters influence yield?

this compound is typically synthesized via enzymatic esterification of geraniol and propionic acid in solvent-free systems. Key parameters include:

  • Molar ratio : A 3:1 geraniol-to-acid ratio optimizes esterification efficiency .
  • Temperature : 40°C balances enzyme activity and substrate volatility .
  • Catalyst : Lipases (e.g., immobilized Candida antarctica lipase B) achieve ~93% conversion under optimized conditions .
  • Agitation : 150 rpm ensures efficient mixing without denaturing enzymes . Methodological Tip: Use a sequential experimental design (e.g., factorial designs) to isolate critical variables .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound poses skin irritation (H315) and allergic reaction (H317) risks . Key protocols include:

  • PPE : Wear nitrile gloves and lab coats; avoid inhalation (P261) .
  • First Aid : Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists (P333+P313) .
  • Waste Disposal : Follow local regulations for organic ester waste (P501) .

Q. Which analytical techniques are used to characterize this compound purity and structure?

  • GC-QTOF-MS : Identifies this compound and byproducts (e.g., geranyl oleate) with high sensitivity .
  • LC-MS/MS : Quantifies trace metabolites in biosynthetic pathways (e.g., geraniol glycosides) .
  • NMR : Confirms structural integrity, particularly ester bond formation .

Advanced Research Questions

Q. How can factorial experimental designs optimize this compound production in enzymatic esterification?

A 2³ factorial design with a central point triplicate evaluates:

  • Variables : Substrate molar ratio, enzyme concentration, temperature .
  • Outcomes : Higher conversions (85–90%) occur at 1:1 molar ratios and elevated enzyme concentrations . Example Data:
RunMolar Ratio (Alcohol:Acid)Enzyme (%)Temp (°C)Conversion (%)
51:1104090
61:1155085

Q. What challenges arise in metabolic engineering of monoterpene pathways for this compound biosynthesis?

Heterologous expression of geraniol synthase (e.g., CoGerS) in spearmint leads to:

  • Byproducts : Geranyl isovalerate, nerolidyl propionate, and glycosides due to endogenous enzyme activity .
  • Quantification Challenges : Low yields (0.6–0.85 ng/g) require LC-MS/MS with calibration curves for accuracy . Strategy: Suppress competing pathways via RNA interference (RNAi) or CRISPR editing .

Q. How do researchers address contradictions in catalytic efficiency across this compound synthesis studies?

Discrepancies in reported yields (e.g., 93% vs. 70–80%) often stem from:

  • Enzyme Source : Commercial vs. immobilized lipases vary in stability .
  • Substrate Purity : Geraniol isomers (e.g., nerol) reduce reaction specificity . Resolution: Replicate studies under standardized conditions (e.g., solvent-free systems, 40°C) and validate substrates via GC-MS .

Q. What strategies improve the stability and reusability of lipase catalysts in this compound synthesis?

  • Immobilization : Encapsulate lipases in silica or polymer matrices to enhance thermal stability .
  • Batch Recycling : Reuse enzymes for 5–10 cycles with <10% activity loss by maintaining pH 7–8 and avoiding solvent exposure .

Key Methodological Considerations

  • Ethical Compliance : Obtain institutional approval for studies involving engineered organisms or human cell lines .
  • Data Reproducibility : Document research strategies (databases searched, keywords, timeframes) to enable replication .
  • Statistical Rigor : Use ANOVA or regression models to analyze factorial design outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.